![molecular formula C10H6F4O2 B1353695 2-Fluoro-5-(trifluoromethyl)cinnamic acid CAS No. 247113-91-3](/img/structure/B1353695.png)
2-Fluoro-5-(trifluoromethyl)cinnamic acid
Overview
Description
2-Fluoro-5-(trifluoromethyl)cinnamic acid is an organic compound with the chemical formula C10H6F4O2 . It is a colorless crystalline solid .
Molecular Structure Analysis
The IUPAC name for this compound is (2E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]-2-propenoic acid . The InChI code is 1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ .Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.15 g/mol . It appears as a colorless crystalline solid . The melting point is about 160-165 °C, and the boiling point is about 337 °C .Scientific Research Applications
Pharmaceutical Applications
This compound is used in the preparation of inhibitors of kinesin spindle protein (KSP) , which are potential antitumor agents. KSP inhibitors can disrupt the function of kinesin proteins, which are essential for cell division, making them a target for cancer therapy .
Chemical Synthesis
In chemistry, this compound is utilized for functionalization via lithiation and reaction with electrophiles. It’s also used in selective rhodium-catalyzed conjugate addition reactions , which are important for creating complex organic compounds .
Safety and Hazards
2-Fluoro-5-(trifluoromethyl)cinnamic acid is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Mechanism of Action
Mode of Action
It is known that cinnamic acid derivatives can have significant biological activity .
Biochemical Pathways
Cinnamic acid, a related compound, is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine . .
Action Environment
The action of 2-Fluoro-5-(trifluoromethyl)cinnamic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at ambient temperature .
properties
IUPAC Name |
(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPRFUNTWIUZEA-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420680 | |
Record name | 2-Fluoro-5-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)cinnamic acid | |
CAS RN |
247113-91-3 | |
Record name | 2-Fluoro-5-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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